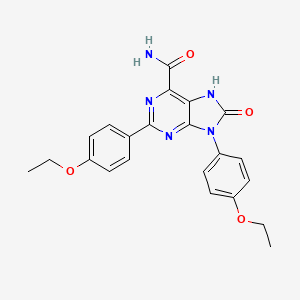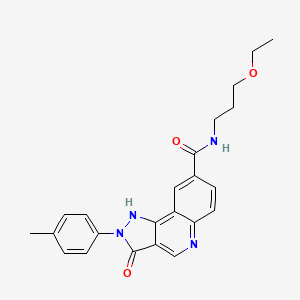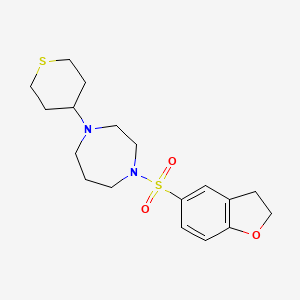![molecular formula C12H7Cl2F3N2OS B2437178 2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 866039-15-8](/img/structure/B2437178.png)
2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C12H7Cl2F3N2OS . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substituents including a 2,3-dichlorophenyl group, a methoxy group, and a trifluoromethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available literature .Aplicaciones Científicas De Investigación
Antifolate Inhibitors of Thymidylate Synthase
Research indicates the potential of pyrimidine derivatives as antifolate inhibitors of thymidylate synthase (TS), significant for their antitumor and antibacterial properties. Studies on analogs with various substituted phenyl groups, including dichlorophenyl, have shown promising results against human TS, contributing to their potential as antitumor agents (Gangjee et al., 1996).
Synthesis and Biological Activities
Pyrimidine nuclei in heterocyclic systems display a spectrum of biological activities, such as antimicrobial, antiviral, anticancer, and others. Studies have demonstrated the efficient synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their broad potential in pharmaceutical applications (Bassyouni & Fathalla, 2013).
Chemical Transformations and Structural Analysis
There is a focus on the chemical transformations of pyrimidine compounds, including C-H borylation and cross-coupling reactions. Such modifications have led to the development of biologically relevant derivatives, expanding the potential applications of these compounds in various research fields (Klečka et al., 2015).
Solvent Reactions and Crystal Structure
Investigations into how common solvents react with pyrimidine derivatives under specific conditions have contributed to the discovery of new compounds with potential therapeutic applications. Crystal structure analysis plays a crucial role in understanding these interactions and their implications (Grześkiewicz et al., 2020).
Iodocyclization and Antitumor Activity
Research on iodocyclization of certain pyrimidine derivatives has led to the formation of new compounds with potential applications. Additionally, the synthesis and evaluation of antitumor activities of derivatives in this chemical class have been explored, showing significant potential in cancer research (Frolova et al., 2016; Hafez & El-Gazzar, 2017).
Spectroscopic Investigation and Chemotherapeutic Potential
Spectroscopic techniques like FT-IR and FT-Raman have been employed to study pyrimidine derivatives, aiding in understanding their molecular behavior and potential as chemotherapeutic agents. Molecular docking studies further suggest their inhibitory activity against specific biological targets (Alzoman et al., 2015).
Propiedades
IUPAC Name |
2-(2,3-dichlorophenyl)sulfanyl-4-methoxy-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2OS/c1-20-9-5-8(12(15,16)17)18-11(19-9)21-7-4-2-3-6(13)10(7)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBNPPRNJVRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)SC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)


![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)
![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)




![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)


